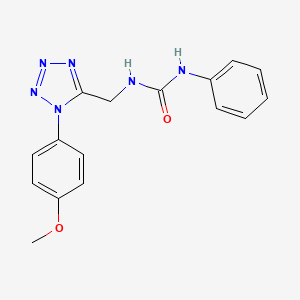

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

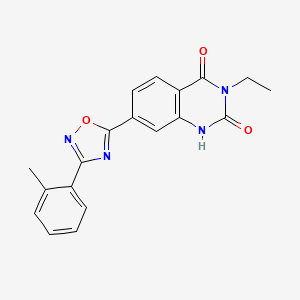

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, methoxy group, and phenylurea moiety would all contribute to the overall structure. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known to participate in various chemical reactions, especially those involving nucleophilic substitution or addition. The phenylurea moiety could also undergo various transformations under appropriate conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

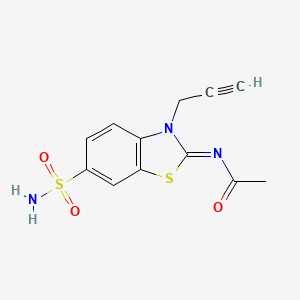

Crystallography and Molecular Structure

Crystallographic studies have been conducted on related phenylurea compounds, providing insights into their structural characteristics. For instance, research on metobromuron, a phenylurea herbicide, reveals the dihedral angle between the urea group and the bromophenyl ring, alongside hydrogen bonds and weak interactions forming a two-dimensional network in the crystal lattice (Kang et al., 2015). Similar structural analyses on tetrazole derivatives offer a deeper understanding of molecular interactions, highlighting the role of hydrogen bonds and electrostatic interactions in the solid-state packing of these molecules (Rayat, Alawode, & Desper, 2009).

Photochemistry

The photochemistry of tetrazole-thione compounds has been explored, demonstrating the clean photodecomposition of these compounds to carbodiimides under UV irradiation. This process, proceeding via a biradical mechanism, underscores the potential of such structures for applications in industrial, agricultural, and medicinal fields due to their clean decomposition to photostable products (Alawode, Robinson, & Rayat, 2011).

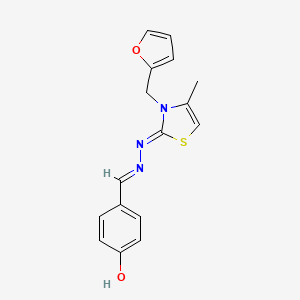

Molecular Docking and Bioactive Compounds

Docking studies and the synthesis of tetrazole derivatives have been performed to evaluate their interaction with biological targets, such as the cyclooxygenase-2 enzyme. These studies offer insights into the potential therapeutic applications of tetrazole compounds as COX-2 inhibitors (Al-Hourani et al., 2015). Additionally, the isolation of bioactive phenyl ether derivatives from marine-derived fungi highlights the discovery of compounds with significant antioxidant activity, suggesting the potential for pharmaceutical applications (Xu et al., 2017).

Synthesis and Evaluation of Derivatives

The synthesis and evaluation of radiolabeled glutaminyl cyclase inhibitors and the study of methuosis-inducing chalcones underscore the versatility of similar compounds in developing novel therapeutic agents. These studies contribute to our understanding of the potential medical applications of such structures, from Alzheimer's disease detection to cancer treatment (Brooks et al., 2015; Robinson et al., 2012).

properties

IUPAC Name |

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-24-14-9-7-13(8-10-14)22-15(19-20-21-22)11-17-16(23)18-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIXDAGMCTZLDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466503.png)

![N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2466504.png)

![Ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2466508.png)

![tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2466515.png)

![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride](/img/structure/B2466518.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2466522.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2466523.png)